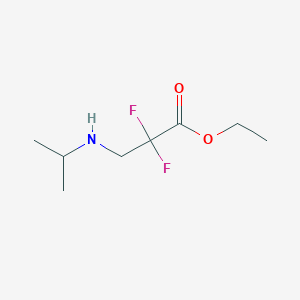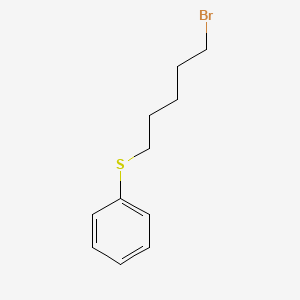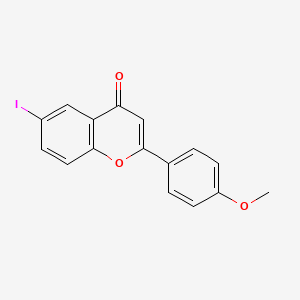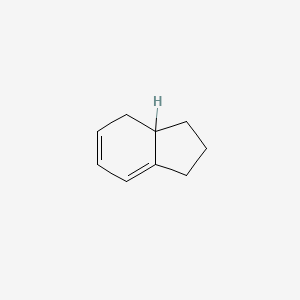![molecular formula C16H13BrN2O2 B8666146 7-bromo-4-[(4-methoxyphenyl)methoxy]quinazoline](/img/structure/B8666146.png)
7-bromo-4-[(4-methoxyphenyl)methoxy]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-4-[(4-methoxyphenyl)methoxy]quinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. This particular compound is characterized by the presence of a bromine atom at the 7th position and a 4-methoxybenzyloxy group at the 4th position of the quinazoline ring. It has a molecular formula of C16H13BrN2O2 and a molecular weight of 345.19 g/mol .
Métodos De Preparación
The synthesis of 7-bromo-4-[(4-methoxyphenyl)methoxy]quinazoline can be achieved through various synthetic routes. One common method involves the reaction of 7-bromoquinazoline with 4-methoxybenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted reactions and metal-catalyzed reactions can also be employed to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
7-bromo-4-[(4-methoxyphenyl)methoxy]quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: The methoxybenzyloxy group can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
7-bromo-4-[(4-methoxyphenyl)methoxy]quinazoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 7-bromo-4-[(4-methoxyphenyl)methoxy]quinazoline involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anticancer and anti-inflammatory effects .
Comparación Con Compuestos Similares
7-bromo-4-[(4-methoxyphenyl)methoxy]quinazoline can be compared with other quinazoline derivatives such as:
4-(4-methoxybenzyloxy)-7-chloroquinazoline: Similar structure but with a chlorine atom instead of bromine.
4-(4-methoxybenzyloxy)-7-fluoroquinazoline: Similar structure but with a fluorine atom instead of bromine.
4-(4-methoxybenzyloxy)-7-iodoquinazoline: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Propiedades
Fórmula molecular |
C16H13BrN2O2 |
|---|---|
Peso molecular |
345.19 g/mol |
Nombre IUPAC |
7-bromo-4-[(4-methoxyphenyl)methoxy]quinazoline |
InChI |
InChI=1S/C16H13BrN2O2/c1-20-13-5-2-11(3-6-13)9-21-16-14-7-4-12(17)8-15(14)18-10-19-16/h2-8,10H,9H2,1H3 |
Clave InChI |
VFUMXMHWIFPKBZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC2=NC=NC3=C2C=CC(=C3)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-amino-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8666077.png)



![6,7,8,9-Tetrahydro-5H-6,9-methanocyclohepta[b]pyridine-7,8-diol](/img/structure/B8666089.png)





